The synthesis of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of 4-methoxy-2,3-dihydro-1H-pyrrole with a pyridine derivative under specific conditions. This process often requires catalysts and solvents to facilitate the cyclization .
The molecular structure of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine features a unique arrangement that influences its reactivity and biological activity. The compound consists of a pyrrole ring fused to a pyridine ring with a methoxy substituent at the 4-position.
4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can participate in various chemical reactions:
4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has several applications in scientific research:
Pyrrolopyridines represent a class of nitrogen-dense heterocyclic frameworks formed by fusing pyrrole and pyridine rings. This fusion generates six distinct structural isomers, differentiated by the orientation of ring connection and nitrogen atom positioning. The isomerism critically influences electronic distribution, molecular geometry, and biological interactions. The pyrrolo[3,2-c]pyridine system—exemplified by 4-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine—features a bridgehead nitrogen at position 1 and a saturated bond between positions 2 and 3. This partial saturation distinguishes it from fully aromatic isomers like pyrrolo[2,3-b]pyridine (7-azaindole), which is prevalent in kinase inhibitors [3]. Methoxy substitution at position 4 further modulates electronic properties, enhancing hydrogen-bond acceptor capacity while influencing ring polarity [2] [4]. Table 1 summarizes key isomers and their biochemical relevance.
Table 1: Structural Isomers of Bicyclic Pyrrolopyridine Systems
Isomer Type | Bridgehead Nitrogen Position | Fusion Bonds | Representative Bioactivity |
---|---|---|---|
Pyrrolo[3,2-c]pyridine | Position 1 | [3,2-c] | Analgesic, antidiabetic targets [2] [4] |
Pyrrolo[3,4-c]pyridine | Position 2 | [3,4-c] | GPR119 agonism, aldose reductase inhibition [2] |
Pyrrolo[2,3-b]pyridine | Position 1 | [2,3-b] | FGFR inhibition, antiviral agents [3] |
Pyrrolo[3,4-b]pyridine | Position 3 | [3,4-b] | Anxiolytic candidates [3] |
Systematic naming of pyrrolopyridines follows IUPAC rules for fused heterocycles, prioritizing:
The methoxy (-OCH₃) group profoundly impacts physicochemical and pharmacological properties:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1